Cas no 1105243-42-2 (N'-{1-[(3,4-dichlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carbonyl}-4-fluorobenzohydrazide)
![N'-{1-[(3,4-dichlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carbonyl}-4-fluorobenzohydrazide structure](https://ja.kuujia.com/scimg/cas/1105243-42-2x500.png)
N'-{1-[(3,4-dichlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carbonyl}-4-fluorobenzohydrazide 化学的及び物理的性質
名前と識別子
-
- 1-[(3,4-dichlorophenyl)methyl]-N'-(4-fluorobenzoyl)-2-oxopyridine-3-carbohydrazide
- N'-{1-[(3,4-dichlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carbonyl}-4-fluorobenzohydrazide
-
- インチ: 1S/C20H14Cl2FN3O3/c21-16-8-3-12(10-17(16)22)11-26-9-1-2-15(20(26)29)19(28)25-24-18(27)13-4-6-14(23)7-5-13/h1-10H,11H2,(H,24,27)(H,25,28)
- InChIKey: NXLLCLBETOYOJK-UHFFFAOYSA-N
- SMILES: C1(=O)N(CC2=CC=C(Cl)C(Cl)=C2)C=CC=C1C(NNC(=O)C1=CC=C(F)C=C1)=O
N'-{1-[(3,4-dichlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carbonyl}-4-fluorobenzohydrazide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2948-0557-3mg |
N'-{1-[(3,4-dichlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carbonyl}-4-fluorobenzohydrazide |
1105243-42-2 | 90%+ | 3mg |
$63.0 | 2023-04-29 | |
Life Chemicals | F2948-0557-40mg |
N'-{1-[(3,4-dichlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carbonyl}-4-fluorobenzohydrazide |
1105243-42-2 | 90%+ | 40mg |
$140.0 | 2023-04-29 | |
Life Chemicals | F2948-0557-30mg |
N'-{1-[(3,4-dichlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carbonyl}-4-fluorobenzohydrazide |
1105243-42-2 | 90%+ | 30mg |
$119.0 | 2023-04-29 | |
Life Chemicals | F2948-0557-15mg |
N'-{1-[(3,4-dichlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carbonyl}-4-fluorobenzohydrazide |
1105243-42-2 | 90%+ | 15mg |
$89.0 | 2023-04-29 | |
Life Chemicals | F2948-0557-5μmol |
N'-{1-[(3,4-dichlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carbonyl}-4-fluorobenzohydrazide |
1105243-42-2 | 90%+ | 5μl |
$63.0 | 2023-04-29 | |
Life Chemicals | F2948-0557-4mg |
N'-{1-[(3,4-dichlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carbonyl}-4-fluorobenzohydrazide |
1105243-42-2 | 90%+ | 4mg |
$66.0 | 2023-04-29 | |
Life Chemicals | F2948-0557-25mg |
N'-{1-[(3,4-dichlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carbonyl}-4-fluorobenzohydrazide |
1105243-42-2 | 90%+ | 25mg |
$109.0 | 2023-04-29 | |
Life Chemicals | F2948-0557-20mg |
N'-{1-[(3,4-dichlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carbonyl}-4-fluorobenzohydrazide |
1105243-42-2 | 90%+ | 20mg |
$99.0 | 2023-04-29 | |
Life Chemicals | F2948-0557-2μmol |
N'-{1-[(3,4-dichlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carbonyl}-4-fluorobenzohydrazide |
1105243-42-2 | 90%+ | 2μl |
$57.0 | 2023-04-29 | |
Life Chemicals | F2948-0557-1mg |
N'-{1-[(3,4-dichlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carbonyl}-4-fluorobenzohydrazide |
1105243-42-2 | 90%+ | 1mg |
$54.0 | 2023-04-29 |
N'-{1-[(3,4-dichlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carbonyl}-4-fluorobenzohydrazide 関連文献
-
Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
-
Alexander P. Gaywood,Hamish McNab Org. Biomol. Chem., 2010,8, 5166-5173
-
Bang-Tun Zhao,María-Jesús Blesa,Nicolas Mercier,Franck Le Derf,Marc Sallé New J. Chem., 2005,29, 1164-1167
-
Bing Li,Chao Zhang,Fang Peng,Wenzhi Wang,Bryan D. Vogt,K. T. Tan J. Mater. Chem. C, 2021,9, 1164-1173
-
Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
-
Anupam Ghorai,Jahangir Mondal,Sumantra Bhattacharya,Goutam Kumar Patra Anal. Methods, 2015,7, 10385-10393
-
Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233
-
Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
N'-{1-[(3,4-dichlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carbonyl}-4-fluorobenzohydrazideに関する追加情報
Introduction to N'-{1-[(3,4-dichlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carbonyl}-4-fluorobenzohydrazide (CAS No. 1105243-42-2)
N'-{1-[(3,4-dichlorophenylmethyl]-2-oxo-1,2-dihydropyridine-3-carbonyl}-4-fluorobenzohydrazide} (CAS No. 1105243-42-2) is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and drug discovery. This compound belongs to the class of hydrazides, which are widely recognized for their versatile applications in medicinal chemistry. The unique structural features of this molecule, particularly the presence of a dihydropyridine core and a fluorinated benzene ring, make it a promising candidate for further exploration in the development of novel therapeutic agents.
The dihydropyridine moiety is a well-known pharmacophore in medicinal chemistry, often associated with cardiovascular drugs due to its ability to interact with calcium channels. In particular, compounds containing this scaffold have been extensively studied for their potential in treating conditions such as hypertension and angina pectoris. The incorporation of a chlorophenyl group in the 3,4-dichlorophenyl moiety enhances the lipophilicity and binding affinity of the molecule, making it more suitable for membrane transport and receptor interaction.
The fluorobenzohydrazide component adds another layer of complexity to the molecule. Fluorine atoms are frequently introduced into pharmaceutical compounds due to their ability to modulate metabolic stability, binding affinity, and pharmacokinetic properties. In this context, the 4-fluorobenzohydrazide group can potentially influence the compound's interactions with biological targets by increasing its metabolic resistance and improving its bioavailability.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes and interactions of such complex molecules with greater accuracy. These tools have been instrumental in understanding how N'-{1-[(3,4-dichlorophenylmethyl]-2-oxo-1,2-dihydropyridine-3-carbonyl}-4-fluorobenzohydrazide} might interact with various biological targets. For instance, studies have suggested that this compound could exhibit inhibitory activity against certain enzymes and receptors involved in inflammatory pathways.
In vitro studies have begun to uncover the potential therapeutic applications of N'-{1-[(3,4-dichlorophenylmethyl]-2-oxo-1,2-dihydropyridine-3-carbonyl}-4-fluorobenzohydrazide} by evaluating its interactions with relevant biological systems. Preliminary results indicate that this compound may possess anti-inflammatory properties, making it a candidate for developing treatments against chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, its structural features suggest potential activity against other disease pathways, including cancer and neurodegenerative disorders.
The synthesis of N'-{1-[(3,4-dichlorophenylmethyl]-2-oxo-1,2-dihydropyridine-3-carbonyl}-4-fluorobenzohydrazide} involves multiple steps that require careful optimization to ensure high yield and purity. The use of advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions has been crucial in constructing the complex core structure efficiently. These methods not only improve the overall yield but also minimize side reactions, leading to a more sustainable and scalable synthesis process.
The pharmacokinetic properties of this compound are also under investigation. Understanding how N'-{1-[(3,4-dichlorophenylmethyl]-2-oxo-1,2-dihydropyridine-3-carbonyl}-4-fluorobenzohydrazide} behaves in vivo is essential for determining its potential as a drug candidate. Studies using animal models have provided valuable insights into its absorption, distribution, metabolism, excretion (ADME) profile. These findings are critical for optimizing dosing regimens and predicting potential toxicity profiles before human clinical trials can begin.
The development of novel pharmaceutical agents is a highly collaborative effort that involves chemists, biologists, pharmacologists, and clinicians working together to bring new treatments to patients. N'-{1-[(3,4-dichlorophenylmethyl]-2-oxo-1,2-dihydropyridine-3-carbonyl}-4-fluorobenzohydrazide} represents an excellent example of how interdisciplinary research can lead to innovative drug discovery. By leveraging cutting-edge synthetic methods and computational tools, researchers are paving the way for new therapeutic strategies that address unmet medical needs.
In conclusion, N'-{1-[(3,4-dichlorophenylmethyl]-2-oxo-1,2-dihydropyridine-3-carbonyl}-4-fluorobenzohydrazide} (CAS No. 1105243-42-2) is a promising compound with significant potential in pharmaceutical research. Its unique structural features and preliminary biological activity make it an attractive candidate for further development into novel therapeutic agents. As research continues to uncover more about its properties and mechanisms of action, this compound could play a crucial role in addressing various diseases and improving patient outcomes.
1105243-42-2 (N'-{1-[(3,4-dichlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carbonyl}-4-fluorobenzohydrazide) Related Products
- 2172054-11-2(8,8,10,10-tetramethyl-5-propyl-1-oxa-4-azaspiro5.5undecane)
- 66777-93-3(Tris(p-nitrobenzyl) Phosphate)
- 31784-70-0(thiazolo[5,4-b]pyridin-2-amine)
- 694-54-2(Tetrahydro-2H-pyran-2-ol, >90%)
- 1501557-49-8(3-(3-bromo-4-chlorophenyl)-1,2-oxazol-5-amine)
- 901222-78-4(N-(1-benzylpiperidin-4-yl)-2-(1-methyl-1H-indol-3-yl)acetamide)
- 106670-34-2(2-(4-Methylbenzyl)sulfanylethanamine)
- 2172064-59-2(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidomethyl}-2-methylbutanoic acid)
- 1379329-08-4(Benzoic acid, 2-mercapto-4-nitro-, methyl ester)
- 1806937-76-7(2-(Bromomethyl)-6-chloro-3-(difluoromethyl)-4-iodopyridine)




